Cyanogen bromide-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

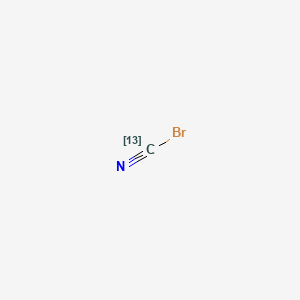

Structure

3D Structure

Properties

IUPAC Name |

bromoformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrN/c2-1-3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDGTVJJHBUTRL-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745766 | |

| Record name | (~13~C)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70610-98-9 | |

| Record name | (~13~C)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyanogen Bromide-13C: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive overview of Cyanogen bromide-13C (Br¹³CN), a key reagent in proteomics, protein chemistry, and isotopic labeling studies. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanisms of action, and field-proven experimental workflows. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Significance of this compound in Modern Research

Cyanogen bromide (BrCN) has long been an indispensable tool for the specific chemical cleavage of polypeptide chains at the C-terminus of methionine residues. The incorporation of the stable isotope, carbon-13 (¹³C), into this reagent has significantly expanded its utility, particularly in quantitative proteomics and metabolic flux analysis. The known mass shift introduced by the ¹³C label allows for its use as an internal standard and a tracer in mass spectrometry-based applications, enabling precise quantification and pathway elucidation.[1][2][3] This guide will provide the foundational knowledge and practical insights necessary for the effective and safe utilization of this compound in the laboratory.

Core Chemical and Physical Properties

This compound is a colorless to white, volatile crystalline solid with a pungent odor.[4][5] Its linear and polar structure, with a triple bond between the carbon and nitrogen atoms (Br-¹³C≡N), renders the carbon atom highly electrophilic.[6][7] This electrophilicity is central to its reactivity, particularly with nucleophiles such as the sulfur atom in methionine.[6][8]

| Property | Value | Source(s) |

| Molecular Formula | Br¹³CN | [9][10] |

| Molecular Weight | 106.91 g/mol | [9][10] |

| CAS Number | 70610-98-9 | [9][10] |

| Appearance | Colorless to white crystalline solid | [4][5] |

| Melting Point | 50-53 °C | [4][11][12] |

| Boiling Point | 61-62 °C | [4][11][12] |

| Solubility | Soluble in water (with slow decomposition), acetonitrile, chloroform, dichloromethane, ethanol, diethyl ether, and benzene. | [4] |

| Storage Temperature | 2-8°C | [11][12] |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

A Note on Stability and Handling: Cyanogen bromide is sensitive to moisture and light and can undergo exothermic trimerization to cyanuric bromide.[6] For this reason, it is crucial to store it under recommended conditions and avoid using brownish samples, which may indicate decomposition.[6]

Key Applications in Research and Development

The applications of this compound are primarily centered around its reactivity with proteins and its utility as an isotopic label.

Protein Cleavage for Sequencing and Peptide Mapping

The most prominent application of cyanogen bromide is the specific cleavage of peptide bonds at the C-terminal side of methionine residues.[6][13][14] This highly specific fragmentation is a cornerstone of "bottom-up" proteomics, allowing for the generation of predictable peptide fragments for analysis by mass spectrometry. The ¹³C label in Br¹³CN can be leveraged to create internal standards for quantitative peptide analysis.

Mechanism of Action: The cleavage reaction is initiated by the nucleophilic attack of the methionine sulfur on the electrophilic carbon of cyanogen bromide.[6][8] This is followed by an intramolecular cyclization to form a five-membered iminolactone ring, which is subsequently hydrolyzed to cleave the peptide bond, resulting in a C-terminal homoserine lactone on the newly formed N-terminal fragment.[6]

Protein Immobilization for Affinity Chromatography

Cyanogen bromide is a widely used reagent for activating hydroxyl-containing solid supports, such as agarose, for the covalent immobilization of proteins and other ligands.[6][13][15] This is a fundamental technique in affinity chromatography. The reaction of BrCN with the hydroxyl groups of the matrix forms reactive cyanate esters and imidocarbonates, which can then couple with primary amines on the protein.[6][13]

Isotopic Labeling for Quantitative Mass Spectrometry

The presence of the ¹³C atom in this compound makes it an invaluable tool for stable isotope labeling in mass spectrometry.[2][3] By using a known ratio of ¹²C- and ¹³C-cyanogen bromide to cleave a protein, the resulting peptide fragments will appear as doublets in the mass spectrum, separated by a defined mass difference. This allows for accurate relative quantification of proteins between different samples. Furthermore, ¹³C-labeled fragments can serve as internal standards to correct for variations in sample preparation and instrument response.[3]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for your specific application. Extreme caution must be exercised when handling cyanogen bromide due to its high toxicity. All work should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[16][17][18]

Protocol for Protein Cleavage with this compound

This protocol is adapted from established methods for protein cleavage prior to mass spectrometric analysis.[6][19]

Materials:

-

Protein of interest

-

This compound (Br¹³CN)

-

70% (v/v) Formic acid or 0.1 M HCl

-

Guanidine-HCl or Urea (optional, for protein denaturation)

-

Microcentrifuge tubes

-

Nitrogen gas source

-

Lyophilizer or vacuum concentrator

Procedure:

-

Protein Preparation: Dissolve the protein sample in 70% formic acid or 0.1 M HCl to a final concentration of 1-10 mg/mL. If the protein is difficult to dissolve, a denaturant such as 6 M guanidine-HCl or 8 M urea can be included in the acidic buffer.

-

Reagent Preparation: In a chemical fume hood, prepare a stock solution of this compound in the same acidic buffer used for the protein. A common concentration is 10-100 mg/mL. Note: BrCN is volatile and highly toxic; handle with extreme care.

-

Cleavage Reaction: Add the Br¹³CN solution to the protein solution to achieve a 50- to 100-fold molar excess of Br¹³CN over methionine residues.

-

Incubation: Flush the tube with nitrogen gas, seal it tightly, and incubate the reaction mixture in the dark at room temperature for 12-24 hours.

-

Reaction Quenching: After incubation, quench the reaction by diluting the mixture 5-10 fold with deionized water.

-

Removal of Reagents: Remove the excess reagents and byproducts by lyophilization or vacuum centrifugation. The sample can be reconstituted in an appropriate buffer for downstream analysis, such as mass spectrometry.

Causality and Optimization:

-

Choice of Acid: 70% formic acid is a strong denaturant and helps to expose methionine residues, but it can cause formylation of serine and threonine residues. 0.1 M HCl does not have this side effect but may be less effective at solubilizing some proteins.[6]

-

Reaction Time: The cleavage reaction is typically complete within 24 hours. Longer incubation times may lead to non-specific protein degradation.

-

Incomplete Cleavage: Incomplete cleavage can occur at Met-Ser and Met-Thr peptide bonds.[20] Increasing the water concentration in the reaction mixture can improve the cleavage efficiency at these sites.[6][20]

Safety and Deactivation

Cyanogen bromide is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[16][17] Metabolism can release cyanide, leading to severe health effects.

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.[16][18]

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[16][17]

-

In case of accidental exposure, seek immediate medical attention.

Deactivation and Waste Disposal: Unused cyanogen bromide and contaminated materials should be deactivated before disposal. A common method involves quenching with an excess of a basic solution, such as 1 M sodium hydroxide and 1 M sodium hypochlorite, in a fume hood. The resulting solution should be disposed of as hazardous waste according to institutional guidelines.[18]

Conclusion

This compound is a powerful and versatile reagent for researchers in the life sciences. Its ability to specifically cleave proteins at methionine residues, coupled with the advantages of isotopic labeling, makes it an indispensable tool for protein characterization, sequencing, and quantitative proteomics. By understanding its chemical properties, mechanisms of action, and adhering to strict safety protocols, researchers can effectively harness the capabilities of this important compound to advance their scientific discoveries.

References

-

Wikipedia. (n.d.). Cyanogen bromide. Retrieved from [Link]

- Långström, B., & Westerberg, G. (1997). On-line production of [¹¹C]cyanogen bromide.

-

How Proteins cleaved with Cyanogen bromide. (2021, October 5). [Video]. YouTube. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Material Safety Data Sheet Cyanogen bromide MSDS# 84299 Section 1. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). Cyanogen Bromide-¹³C. Retrieved from [Link]

-

PENTA. (2025). Cyanogen bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyanogen bromide-¹³C. PubChem Compound Database. Retrieved from [Link]

-

IndiaMART. (n.d.). Cyanogen Bromide (506-68-3) at best price in Mumbai by Arrobiochem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyanogen Bromide. PubChem Compound Database. Retrieved from [Link]

-

d t whitaker. (2021, November 29). c242 - F19 T4 - Cyanogen Bromide Mechanism [Video]. YouTube. Retrieved from [Link]

- Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., Vandekerckhove, J., & Demol, H. (2002). C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein. Journal of Proteome Research, 1(4), 335–340.

- Dumas, P., Bisse, E., & Wielders, J. P. (2005). A round-robin exercise for the determination of cyanide in blood. Clinical chemistry, 51(8), 1546–1548.

- Westerberg, G., & Långström, B. (1993). Synthesis of [¹¹C]- and (¹³C)-Cyanogen Bromide, Useful Electrophilic Labelling Precursors. Acta Chemica Scandinavica, 47, 974-978.

-

chemeurope.com. (n.d.). Cyanogen bromide. Retrieved from [Link]

-

Pearson. (2024). Peptide Sequencing: Partial Hydrolysis with Cyanogen Bromide Explained. Retrieved from [Link]

- Kaiser, R., & Metzka, L. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. Analytical biochemistry, 266(1), 1–8.

- Macmillan, D., & Arham, L. (2004). Cyanogen bromide cleavage generates fragments suitable for expressed protein and glycoprotein ligation. Journal of the American Chemical Society, 126(31), 9530–9531.

- Young, J. D. (2014). ¹³C-metabolic flux analysis of the whole cell. In Methods in molecular biology (Vol. 1090, pp. 197–218).

- Motori, E., & Giavalisco, P. (2023). ¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in molecular biology (Clifton, N.J.), 2675, 181–194.

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Romer Labs. (n.d.). ¹³C Isotope Labeled. Retrieved from [Link]

Sources

- 1. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]

- 2. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. romerlabs.com [romerlabs.com]

- 4. Cyanogen bromide | 506-68-3 [chemicalbook.com]

- 5. indiamart.com [indiamart.com]

- 6. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 7. Radiolabeling with [11C]HCN for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 10. This compound | CBrN | CID 71309125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 溴氰-13C,15N 99 atom % 13C, 98 atom % 15N, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 12. CYANOGEN-13C BROMIDE CAS#: 70610-98-9 [chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. Peptide Sequencing: Partial Hydrolysis with Cyanogen Bromide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. Cyanogen_bromide [chemeurope.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cyanogen bromide-13C protein cleavage protocol

Application Note: High-Fidelity Cyanogen Bromide (CNBr) Cleavage for 13C-Isotope Enriched Proteomics & NMR

Executive Summary & Scientific Rationale

This guide details the protocol for cleaving proteins using Cyanogen Bromide (CNBr), specifically tailored for workflows involving

In structural biology (NMR) and quantitative proteomics (MS), researchers often generate uniformly or selectively

-

Isolate Domains: Break large, insoluble membrane proteins into soluble peptides suitable for solution-state NMR.

-

Simplify Spectra: Reduce spectral crowding in 2D/3D NMR experiments by analyzing smaller fragments.

-

Map Topology: Verify methionine positions in novel proteins.

Critical Isotope Note: There is a common misconception regarding "Cyanogen Bromide-

-

If you possess

C-labeled CNBr (N -

If you possess a

C-labeled Protein: This protocol is designed to maximize recovery of your expensive isotopic material using volatile solvents to eliminate desalting steps.

Mechanistic Insight: The Fate of the Carbon

To ensure experimental integrity, one must understand the reaction mechanism. CNBr cleavage is a nucleophilic displacement reaction.

-

Nucleophilic Attack: The sulfur atom of the Methionine (Met) side chain attacks the electrophilic carbon of CNBr.[1]

-

Formation of Cyanosulfonium: A positively charged intermediate is formed.

-

Intramolecular Rearrangement: The carbonyl oxygen of the Met residue attacks the

-carbon of the side chain. -

Cleavage: The peptide bond breaks, converting Met to Homoserine Lactone (HSL) at the C-terminus of the new fragment.

-

Byproduct Release: The original methyl group of Met and the carbon-nitrogen group from CNBr are released as Methyl Thiocyanate (CH

SCN) .

Conclusion: If you use

Visualization: Reaction Mechanism & Isotope Fate

Figure 1: Mechanism of CNBr cleavage.[2] Note that the carbon atom from the reagent (Red) is eliminated in the waste stream, leaving the protein backbone unlabeled by the reagent itself.

Protocol: Cleavage of C-Enriched Proteins

Safety Warning: CNBr is highly toxic and volatile.[3] It may release HCN gas if not handled correctly. All steps must be performed in a chemical fume hood. Waste must be quenched with bleach (NaOCl).

Materials

| Reagent | Grade/Spec | Purpose |

| Target Protein | Substrate. | |

| Cyanogen Bromide | 5M in Acetonitrile or Solid | Cleavage Reagent. (Freshness is critical; clear crystals only). |

| Formic Acid | 70% (v/v) Aqueous | Solvent.[2] Solubilizes membrane proteins; protonates side chains. |

| Nitrogen Gas | High Purity | To flush reaction vials (prevent oxidation). |

| Sodium Hypochlorite | 10% (Bleach) | Required for quenching waste. |

Step-by-Step Methodology

1. Sample Solubilization (Minimizing Isotope Loss)

-

Rationale:

C proteins are expensive. We use 70% Formic Acid because it is a powerful solvent for hydrophobic proteins and is completely volatile , allowing sample recovery by lyophilization without dialysis (which risks sample loss). -

Action: Dissolve the lyophilized

C-protein in 70% Formic Acid to a concentration of 1–5 mg/mL .-

Note: If the protein contains disulfide bonds, add 1%

-mercaptoethanol to reduce them, as CNBr cleavage is less efficient on sterically constrained cystines.

-

2. Reagent Addition

-

Action: Add CNBr to the protein solution.

-

Ratio: Use a 100-fold molar excess of CNBr relative to Methionine residues.

-

Calculation: If you have 1 µmol of protein with 5 Mets, you have 5 µmol Met. Add 500 µmol CNBr.

-

-

Tip: CNBr is often supplied as a 5M solution in Acetonitrile. This is safer and easier to dispense than weighing toxic crystals.

3. Incubation

-

Action: Flush the reaction vial with Nitrogen gas, cap tightly, and wrap in aluminum foil.

-

Conditions: Incubate at Room Temperature (20–25°C) for 16–24 hours in the dark.

-

Why Dark? Prevents non-specific radical side reactions.

-

Why Acid? Acid keeps the Met nucleophilic enough for attack but protonates amines to prevent side reactions.

-

4. Termination & Recovery

-

Action: Dilute the reaction mixture 1:10 with deionized water. This stops the reaction by dilution.

-

Freezing: Flash freeze the sample in liquid nitrogen.

-

Lyophilization: Lyophilize (freeze-dry) to dryness.

-

Result: The Formic Acid, CNBr, and Methyl Thiocyanate waste are volatile and will be removed, leaving the cleaved

C-peptides as a salt-free powder.

-

Workflow Visualization

Figure 2: Optimized workflow for handling precious isotope-labeled samples. The use of volatile acids negates the need for dialysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Cleavage | Met Oxidation | Methionine sulfoxide (Met-O) does not cleave. Pre-treat sample with 5% mercaptoethanol to reduce Met-O back to Met. |

| Incomplete Cleavage | Acid Concentration | Ensure Formic acid is ~70%.[2] Lower concentrations (e.g., 50%) may not fully unfold the protein, shielding internal Mets. |

| Yellow/Brown Sample | Bromine Contamination | Old CNBr degrades into Bromine ( |

| Side Reactions | Trp/Tyr Modification | Perform reaction in the dark and under Nitrogen to prevent radical attacks on Tryptophan or Tyrosine. |

References

-

Gross, E., & Witkop, B. (1962). Non-enzymatic cleavage of peptide bonds: the methionine residues in bovine pancreatic ribonuclease. Journal of Biological Chemistry, 237(6), 1856-1860. Link

-

Kaiser, R., & Metzka, L. (1999). Enhancement of Cyanogen Bromide Cleavage Yields for Methionyl-Serine and Methionyl-Threonine Peptide Bonds. Analytical Biochemistry, 266(1), 1-8. Link

-

Crimmins, D. L., et al. (2005). Chemical cleavage of proteins in solution. Current Protocols in Protein Science, Chapter 11, Unit 11.4. Link

- Craft, J. W., et al. (2002). A method for the production of 13C, 15N-labeled proteins for NMR studies. Journal of Biomolecular NMR, 22, 1-10. (Context on handling labeled proteins).

Sources

Using Cyanogen bromide-13C for peptide mapping

Application Note: High-Resolution Peptide Mapping and Cysteine Localization Using this compound ( C-CNBr)

Safety Level:Abstract

Cyanogen bromide (CNBr) is a classic reagent for specific protein cleavage at Methionine (Met) residues.[1][2][3] However, the introduction of a carbon-13 isotope (

Scientific Foundation & Mechanism

The Isotope Fate: Where does the C go?

To use

-

Pathway A: Methionine Cleavage (Standard Mapping) In acidic media, CNBr attacks the Methionine sulfur, forming a cyanosulfonium intermediate. The peptide bond cleavage is driven by the attack of the carbonyl oxygen on the homoserine side chain, resulting in the expulsion of Methyl Thiocyanate (MeSCN) .

-

Result: The

C label is lost in the volatile MeSCN byproduct. The peptide fragments (Homoserine lactone) are unlabeled. -

Application: Use this only if quantifying the released MeSCN (rare) or if

C-CNBr is the only available reagent.

-

-

Pathway B: Cysteine Cyanylation (Isotopic Labeling) At neutral to alkaline pH, or with protected Met residues, CNBr reacts with free sulfhydryls (Cysteine) to form S-cyano-cysteine . Upon incubation at pH 9.0, this intermediate undergoes intramolecular cyclization to cleave the N-terminal peptide bond.

-

Result: The downstream peptide fragment retains the label as an N-terminal

C-Iminothiazolidine ring. -

Application: This allows for positive identification of Cysteine cleavage sites via a specific mass shift (+1.003 Da relative to

C-CNBr cleavage), distinguishing true cleavage from background hydrolysis.

-

Mechanistic Visualization

The following diagram contrasts the two pathways, highlighting the retention of the

Caption: Comparative fate of the

Materials & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| This compound | >99% | Isotopic labeling and cleavage agent. |

| Formic Acid | 70% (v/v) or 88% | Solvent for Met cleavage; unfolds protein. |

| Ammonium Bicarbonate | 100 mM, pH 8.0-9.0 | Buffer for Cysteine cleavage/cyclization. |

| TCEP-HCl | 0.5 M Stock | Reducing agent (disulfide bond reduction). |

| Sodium Hypochlorite | 10-15% (Bleach) | MANDATORY for neutralizing CNBr waste. |

Safety Protocol (Read Before Starting)

WARNING: Cyanogen bromide is highly toxic and volatile.[4] Upon contact with acid or water, it can release Hydrogen Cyanide (HCN) gas.

-

Engineering Controls: Perform ALL steps in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Waste Disposal: All tips, tubes, and solutions contacting CNBr must be soaked in a bleach (sodium hypochlorite) and sodium hydroxide solution for 24 hours before disposal.

Protocol: Cysteine-Specific Mapping with C-Retention

This protocol focuses on the Cysteine cleavage application, as it utilizes the

Phase 1: Protein Denaturation and Reduction

-

Solubilize: Dissolve 50-100 µg of target protein in 50 µL of Denaturing Buffer (6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0).

-

Reduce: Add TCEP to a final concentration of 5 mM. Incubate at 50°C for 30 minutes to reduce disulfide bonds.

-

Note: Do not use DTT if possible, as excess thiols will compete for CNBr. If DTT is used, it must be removed via desalting.

-

Phase 2: Cyanylation with C-CNBr

-

Prepare Reagent: Weigh

C-CNBr in a fume hood. Dissolve in Acetonitrile to make a 1 M stock solution.-

Tip: Prepare fresh. CNBr degrades over time.

-

-

Reaction: Add a 5-10 fold molar excess of

C-CNBr over total thiol groups (Cysteines) to the protein solution.-

Example: For 100 µL reaction, add 2-5 µL of 1 M

C-CNBr.

-

-

Incubation: Incubate for 15 minutes at Room Temperature (RT) in the dark.

Phase 3: Cleavage (Cyclization)

-

Buffer Exchange/pH Adjustment: The cleavage requires alkaline conditions. Dilute the sample 1:10 into Cleavage Buffer (100 mM Ammonium Bicarbonate, pH 9.0) or perform a rapid desalting spin column into this buffer.

-

Critical: The pH must be >8.0 to drive the nucleophilic attack of the amide nitrogen on the cyano sulfur.

-

-

Incubation: Incubate at 37°C for 12-16 hours (overnight).

-

Termination: Stop the reaction by adding Formic Acid to a final concentration of 1% (pH < 3).

Phase 4: LC-MS Analysis

-

Desalting: Clean up the peptides using C18 ZipTips or a trap column.

-

MS Method: Analyze using High-Resolution MS (Orbitrap or Q-TOF).

-

Target List: Search for peptides with the specific N-terminal modification:

-

Modification: Iminothiazolidine-4-carboxyl (

C-labeled). -

Delta Mass: Calculate the mass shift based on the

C incorporation.-

Standard Iminothiazolidine (from

C-CNBr): Mass shift relative to cleavage site. - C-Iminothiazolidine: Adds exactly +1.00335 Da to the standard fragment mass.

-

-

Data Analysis & Interpretation

Mass Calculation

When a peptide bond N-terminal to Cysteine is cleaved by

-

N-terminal Fragment: Ends with a free carboxyl group (derived from the preceding amino acid).

-

C-terminal Fragment: Starts with the

C-Iminothiazolidine (itz) ring derived from the Cysteine.

Formula for Mass Shift:

Where the itz-ring modification (C

-

Standard (

C) Cleavage: The N-terminal "Cysteine" becomes an iminothiazolidine residue. -

C Cleavage: The ring carbon (C2) is

-

Diagnostic Pair: If you perform a 1:1 mix of

C and

Summary Table: Expected Fragments

| Precursor Sequence | Cleavage Agent | Resulting Fragments | Label Retention? |

| ...-Ala-Met-Gly-... | ...-Ala-Hse (Lactone) + Gly-... | NO (Label lost as MeS | |

| ...-Ala-Cys-Gly-... | ...-Ala-OH + | YES (N-term of downstream peptide) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Cleavage Efficiency | Oxidized Cysteines | Ensure thorough reduction with TCEP before adding CNBr. |

| No Label Detected | Used Acidic Conditions (Met Cleavage) | |

| Side Reactions | Oxidation of Met/Trp | Perform reaction under Argon/Nitrogen; minimize light exposure. |

| Incomplete Cyclization | pH too low | Verify pH is 9.0 during the overnight incubation step. |

References

-

Gross, E., & Witkop, B. (1962).[1][4] Nonenzymatic Cleavage of Peptide Bonds: The Methionine Residues in Bovine Pancreatic Ribonuclease.[1] Journal of Biological Chemistry, 237, 1856–1860.[1] Link

-

Inglis, A. S., & Edman, P. (1970).[1][5] Mechanism of cyanogen bromide reaction with methionine in peptides and proteins. Analytical Biochemistry, 37(1), 73-80.[1][5] Link

-

Jacobson, G. R., et al. (1973). The Reaction of Cyanogen Bromide with S-Methylcysteine: Fragmentation of the Peptide.[9] Journal of Biological Chemistry. (Context for Cys side reactions).

-

Wu, J., & Watson, J. T. (1998). Optimization of the Cleavage Reaction for Cyanylated Cysteinyl Proteins for Efficient and Simplified Mass Mapping. Analytical Biochemistry, 258(2), 268-276. Link

- Qi, D., et al. (2001). MALDI-TOF Mass Spectrometry of Cyanogen Bromide Fragments. Journal of The American Society for Mass Spectrometry. (General CNBr MS Method).

Sources

- 1. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 2. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]

- 3. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lclane.net [lclane.net]

- 5. Mechanism of cyanogen bromide reaction with methionine in peptides and proteins. I. Formation of imidate and methyl thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. youtube.com [youtube.com]

- 8. N-Terminal Cysteine Bioconjugation with (2-Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The reaction of cyanogen bromide with S-methylcysteine: fragmentation of the peptide 14-29 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyanogen bromide-13C for methionine residue identification

Application Note: Precision Methionine Identification and Quantification using -Cyanogen Bromide

Executive Summary

Cyanogen bromide (CNBr) cleavage is the gold-standard chemical method for specific protein fragmentation at Methionine (Met) residues. While standard CNBr is sufficient for generating peptide maps,

This application note details the protocol for using

-

Identify Met residues via specific backbone cleavage and subsequent peptide mapping (LC-MS/MS).

-

Quantify total Methionine content by tracking the isotopically labeled leaving group, methyl thiocyanate (

), using Isotope Dilution Mass Spectrometry (IDMS) or NMR. -

Differentiate between reduced Methionine (cleavable) and Methionine Sulfoxide (non-cleavable), providing a readout of protein oxidation states.

Mechanistic Principles & Isotope Fate

To effectively use

The Reaction Pathway

The reaction proceeds through a cyanosulfonium intermediate. The nucleophilic attack of the Met sulfur on the

-

Activation: The sulfur of the Methionine side chain attacks the

of the CNBr, forming a cyanosulfonium halide . -

Cyclization: The carbonyl oxygen of the preceding peptide bond attacks the

-carbon of the methionine, forming a cyclic iminolactone intermediate. -

Cleavage & Release: The peptide bond cleaves. The iminolactone hydrolyzes to Homoserine Lactone (HSL) at the C-terminus of the new peptide fragment.

-

Isotope Partitioning: The methyl group of methionine and the

-cyano group are eliminated as Methyl Thiocyanate (

Critical Insight: The

Reaction Workflow Diagram

Experimental Protocol

Safety Warning: Cyanogen bromide is highly toxic and volatile. It hydrolyzes to form HCN. All operations must be performed in a functioning chemical fume hood.

Materials

-

Reagent:

-Cyanogen Bromide (Min. 99 atom % -

Solvent: 70% Formic Acid (v/v) or 0.1 N HCl (Acidic pH is critical to prevent side reactions).

-

Inert Gas: Argon or Nitrogen.

-

Vessels: Amber glass vials with Teflon-lined caps (to prevent light-induced oxidation and volatile loss).

Step-by-Step Cleavage Workflow

Phase A: Protein Preparation

-

Solubilization: Dissolve the target protein (1–10 mg/mL) in 70% Formic Acid.

-

Note: If the protein contains disulfide bonds, perform reduction (DTT/TCEP) and alkylation (Iodoacetamide) prior to CNBr cleavage to ensure unfolding and access to Met residues.

-

-

Deoxygenation: Purge the solution with Argon for 5 minutes to prevent Methionine oxidation (MetSO does not cleave).

Phase B:

-CNBr Reaction

-

Reagent Addition: Add a 50- to 100-fold molar excess of

-CNBr relative to the estimated Methionine content.-

Why Excess? Drives the reaction to completion and accounts for hydrolysis of the reagent.

-

-

Incubation: Seal the vial tightly. Incubate for 18–24 hours at Room Temperature (20–25°C) in the dark .

-

Optimization: For hydrophobic proteins, incubation at 37°C may be required, but increases the risk of non-specific cleavage.

-

Phase C: Separation & Analysis[1]

-

Volatile Extraction (For Quantitation):

-

If quantifying Met via the byproduct, connect the reaction vial to a cold trap or perform headspace sampling.

-

Collect the volatile fraction containing Methyl-

-Thiocyanate .

-

-

Lyophilization (For Peptide Mapping):

-

Dilute the reaction mixture 10-fold with water.

-

Lyophilize to remove acid and excess CNBr.

-

Resuspend the resulting peptides in LC-MS loading buffer (e.g., 0.1% Formic Acid).

-

Analytical Applications & Data Interpretation

Peptide Mapping (LC-MS/MS)

This method identifies where the Methionine residues were located.

-

Mechanism of Identification: Cleavage occurs C-terminal to Met.[2] The Met residue is converted to Homoserine Lactone (HSL).

-

Mass Shift Calculation:

-

Methionine residue mass: 131.04 Da

-

Homoserine Lactone (HSL) residue mass: 85.02 Da

-

Net Mass Shift: The parent protein mass decreases, and specific fragments appear terminating in HSL.

-

Note: HSL is in equilibrium with Homoserine (open form, +18 Da) depending on pH.

-

| Residue State | C-Terminus Structure | Mass Change (vs Met) |

| Intact Met | -NH-CH(R)-CO- | 0 (Reference) |

| Cleaved (Lactone) | Homoserine Lactone | -46.02 Da |

| Cleaved (Open Acid) | Homoserine | -28.01 Da |

Quantitative Methionine Determination (The Advantage)

This is the specific utility of using the expensive

Method: Isotope Dilution Analysis of Methyl Thiocyanate (

-

Principle: The reaction releases

stoichiometrically from unoxidized Methionine. -

Internal Standard: Spike the reaction headspace or distillate with a known concentration of unlabeled (

) Methyl Thiocyanate. -

Detection: Analyze via GC-MS.

-

Calculation:

-

Advantage:[3] Eliminates errors from extraction efficiency or instrument drift, as the heavy/light isotopes behave identically.

-

Technical Note: Cysteine Interference

If the protein contains Cysteine, CNBr can cyanylate the thiol group (

-

With

-CNBr: This results in S- -

Result: The label remains on the protein.

-

Detection: This generates a specific NMR chemical shift (

ppm for -

Differentiation: Cysteine cyanylation does not result in backbone cleavage under standard acidic conditions, whereas Met reaction does cause cleavage.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Cleavage | Oxidized Methionine (MetSO) | Pre-treat with reducing agent (e.g., mercaptoethanol) before CNBr step. Note: CNBr cannot cleave MetSO. |

| Non-Specific Cleavage | Acid-labile bonds (Asp-Pro) | Reduce incubation time or lower temperature to 4°C. |

| Low Yield of Volatiles | Poor trapping efficiency | Use a closed headspace system or cryo-trap (-80°C) for |

| Multiple Peaks (LC-MS) | HSL/Homoserine equilibrium | Treat samples with basic buffer (pH 9) to open all lactones to homoserine, or acidic incubation to force lactonization, simplifying the spectra. |

References

-

Inglis, A. S., & Edman, P. (1970). Mechanism of cyanogen bromide reaction with methionine in peptides and proteins.[4][5] I. Formation of imidate and methyl thiocyanate.[4][5][6] Analytical Biochemistry, 37(1), 73-80.[5][6]

-

Ellinger, G. M., & Smith, R. H. (1971). The determination of methionine in proteins by gas-liquid chromatography. Biochemical Journal, 124(2), 15P.[5]

-

Gross, E., & Witkop, B. (1962). Nonenzymatic cleavage of peptide bonds: the methionine residues in bovine pancreatic ribonuclease. Journal of Biological Chemistry, 237(6), 1856-1860.

-

Kaiser, R., & Metzka, L. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. Analytical Biochemistry, 276(1), 1-4.

Sources

- 1. Use of 13C Nuclear Magnetic Resonance and Gas Chromatography To Examine Methionine Catabolism by Lactococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CSIRO Research Publications Repository [publications.csiro.au]

- 5. The determination of methionine by gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of cyanogen bromide reaction with methionine in peptides and proteins. I. Formation of imidate and methyl thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for CNBr cleavage in 70% formic acid

APPLICATION NOTE: Protocol for CNBr Cleavage in 70% Formic Acid

Executive Summary & Mechanism

Cyanogen bromide (CNBr) cleavage is a foundational technique in proteomics and biotherapeutic development, specifically used to fragment proteins at Methionine (Met) residues.[1] While enzymatic digestions (e.g., Trypsin) are common, CNBr offers a unique advantage: Met residues are rare in most proteomes (approx. 1.7%), resulting in large, distinct peptide fragments ideal for middle-down proteomics and removing fusion tags.

Mechanism of Action: The reaction is highly specific. In acidic conditions (70% formic acid), CNBr attacks the nucleophilic sulfur of the Methionine side chain.

-

Formation of Cyanosulfonium Salt: The sulfur attacks the cyano group of CNBr.

-

Cyclization: The carbonyl oxygen of the Met residue attacks the sulfonium center, forming a cyclic iminolactone intermediate.

-

Hydrolysis (Cleavage): The iminolactone ring hydrolyzes, cleaving the peptide bond C-terminal to the Met residue.

-

Result: The Met residue converts into Homoserine Lactone (HSL) at the C-terminus of the new fragment.

Safety & Handling (CRITICAL)

-

Cyanogen Bromide (CNBr): Highly toxic and volatile. Hydrolyzes to release Hydrogen Cyanide (HCN). Must be handled in a functioning fume hood. [2]

-

Formic Acid: Corrosive and causes severe burns.

-

Waste Disposal: All waste must be quenched with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal. Never add acid to cyanide waste without bleach present.

Materials & Reagents

| Reagent | Specification | Purpose |

| Cyanogen Bromide | 5M solution in Acetonitrile (preferred) or solid crystals | Cleavage reagent. (Stock solution minimizes weighing risks). |

| Formic Acid | 88% or 98-100% (ACS Grade) | Solvent and proton source. Dilute to 70%. |

| Reaction Buffer | 70% (v/v) Formic Acid in Water | Optimal solvent for unfolding proteins and protonation. |

| Quenching Buffer | 5-10 volumes of water or 1M NaOH (careful addition) | Dilution stops the reaction prior to lyophilization. |

| Inert Gas | Nitrogen (N₂) or Argon | Prevents oxidation of Met to Met-Sulfoxide (which blocks cleavage). |

Detailed Protocol

Phase 1: Sample Preparation

Rationale: Proteins must be fully unfolded to expose Met residues. 70% formic acid acts as a powerful denaturant.

-

Lyophilize Protein: Start with salt-free lyophilized protein if possible. If the protein is in solution, dialyze against water or volatile buffer (ammonium bicarbonate) and lyophilize.

-

Note: Non-volatile salts (NaCl, Phosphate) can interfere with downstream mass spectrometry but generally do not inhibit the CNBr reaction itself.

-

-

Solubilization: Dissolve the protein in 70% Formic Acid to a final concentration of 1-10 mg/mL .

-

Tip: Ensure the solution is clear. If the protein aggregates, sonicate briefly.

-

Phase 2: Cleavage Reaction

Rationale: A 100-fold molar excess of CNBr is required to drive the reaction to completion and overcome solvent side-reactions.

-

Prepare CNBr Stock: In a fume hood, dissolve CNBr crystals in acetonitrile or 70% formic acid to create a fresh stock (e.g., 100 mg/mL).

-

Warning: If using old crystals, check for yellow/orange discoloration (indicates decomposition). Use only white crystals.

-

-

Addition: Add CNBr to the protein solution to achieve a 100:1 molar ratio (CNBr : Methionine residues).

-

Calculation: If Met count is unknown, use a 50-100 fold weight excess (e.g., add 5 mg CNBr per 1 mg Protein).

-

-

Incubation:

-

Wrap the tube in aluminum foil (Light induces non-specific side reactions).

-

Purge headspace with N₂ gas.

-

Incubate for 16–24 hours at Room Temperature (20–25°C) .

-

Optimization: For resistant proteins, incubation can be extended to 48h, but risk of acid hydrolysis (Asp-Pro cleavage) increases.

-

Phase 3: Termination & Recovery

Rationale: Removing the acid and excess CNBr is crucial for analysis.

-

Dilution: Dilute the reaction mixture 10-fold with HPLC-grade water. This stops the reaction by lowering acid concentration and reagent availability.

-

Lyophilization (Freeze-Drying): Freeze the diluted sample and lyophilize to dryness.

-

Why? This removes the volatile CNBr and formic acid efficiently.

-

Alternative: SpeedVac can be used, but ensure the trap is bleach-filled to neutralize HCN vapors.

-

-

Re-solubilization: Dissolve the dried pellet in the appropriate buffer for analysis (e.g., SDS-PAGE loading buffer or 0.1% Formic Acid for LC-MS).

Workflow Visualization

Figure 1: Step-by-step workflow for Cyanogen Bromide cleavage in formic acid, highlighting the chemical transformation of Methionine.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Incomplete Cleavage | Oxidation of Methionine | Met-Sulfoxide does not cleave. Pre-treat sample with reducing agent (e.g., mercaptoethanol) or ensure strict inert atmosphere. |

| Non-Specific Cleavage | Acid Hydrolysis | "Asp-Pro" bonds are acid-labile. Reduce incubation time to <12h or lower temperature to 4°C (though reaction slows significantly). |

| No Cleavage Observed | Met-Thr or Met-Ser bonds | The hydroxyl group on Ser/Thr can interfere with the cyclic intermediate. Increase CNBr concentration or extend time. |

| Mass Spec Complexity | HSL Equilibrium | The C-terminal Homoserine Lactone (HSL) is in equilibrium with open Homoserine (Hse). This creates split peaks (+18 Da). Treat with anhydrous acid to force Lactone form before MS. |

References

-

Gross, E., & Witkop, B. (1961). Selective Cleavage of the Methionyl Peptide Bonds in Ribonuclease with Cyanogen Bromide.[3] Journal of the American Chemical Society, 83(6), 1510–1511.

-

Thermo Fisher Scientific. Cleavage of Proteins - Technical Summaries. Pierce Protein Methods.

-

Crimmins, D. L., et al. (2005). Chemical Cleavage of Proteins in Solution.[3] Current Protocols in Protein Science, Chapter 11, Unit 11.4.

- Simpson, R. J. (2004).Purifying Proteins for Proteomics: A Laboratory Manual. Cold Spring Harbor Laboratory Press.

Sources

Application Note: Covalent Immobilization of Proteins to Agarose via Cyanogen Bromide (CNBr)

[1][2][3][4][5][6][7]

Abstract

Cyanogen bromide (CNBr) activation is the foundational method for preparing affinity chromatography media. Despite the emergence of newer chemistries (e.g., NHS-ester, Epoxide), CNBr remains a gold standard for immobilizing antibodies, enzymes, and receptor proteins due to its high coupling yield, multipoint attachment, and cost-effectiveness. This guide provides a rigorous, field-proven protocol for coupling ligands to CNBr-activated agarose, addressing the critical mechanistic nuances required to minimize ligand leakage and non-specific binding.

Mechanism of Action

The efficacy of CNBr immobilization relies on the reaction between cyanogen bromide and the hydroxyl groups of the agarose sugar backbone.[1][2][3][4][5] This reaction creates reactive cyanate esters and imidocarbonates .[2][3]

Upon the addition of a ligand (protein) containing primary amines (Lysine residues or N-terminus), a nucleophilic attack occurs, resulting in the formation of isourea derivatives, substituted imidocarbonates, and carbamates.

Critical Insight: The dominant linkage formed is the isourea bond . At physiological pH (7.4), the isourea bond is protonated (positively charged). This introduces a weak anion-exchange property to the matrix, which can lead to non-specific binding of negatively charged species.[2] This must be accounted for during the elution optimization phase.

Diagram 1: Chemical Activation & Coupling Mechanism[1]

Figure 1: The chemical pathway from agarose activation to ligand immobilization. Note the formation of the isourea linkage.[4][5][6][7]

Critical Considerations (The "Why")

Before initiating the protocol, the following parameters must be optimized to ensure experimental integrity.

| Parameter | Recommendation | Scientific Rationale |

| Coupling Buffer pH | pH 8.3 (NaHCO₃) | The pKa of the |

| Buffer Composition | No Amines | CRITICAL: Never use Tris, Glycine, or Good's buffers with amine groups during coupling. They will compete with the ligand for attachment sites. |

| Salt Concentration | 0.5 M NaCl | High ionic strength suppresses the ionic interaction between the protein and the reactive groups, ensuring that immobilization is driven by covalent bonding rather than charge adsorption. |

| Ligand Density | 5–10 mg/mL | Higher densities (>10 mg/mL) often lead to steric hindrance, reducing the specific activity of the column despite high total protein content. |

| Pre-treatment | 1 mM HCl | CNBr-activated groups hydrolyze rapidly at high pH. Low pH (HCl) preserves the cyanate esters during the swelling/washing phase. |

Materials & Reagents

-

Matrix: CNBr-activated Sepharose™ 4B or equivalent (freeze-dried powder).

-

Ligand: Purified protein/antibody (dialyzed into coupling buffer).

-

Blocking Buffer: 1 M Ethanolamine (pH 8.[10]0) OR 0.2 M Glycine (pH 8.0).

-

Washing Buffers (Cycle):

Detailed Protocol

Phase 1: Preparation of the Matrix

Goal: Remove protective additives (lactose/dextran) and swell the gel without hydrolyzing active groups.

-

Weigh the required amount of freeze-dried powder (1 g powder ≈ 3.5 mL final gel volume).

-

Suspend the powder in cold 1 mM HCl .

-

Wash for 15 minutes on a sintered glass filter (porosity G3) using approximately 200 mL of 1 mM HCl per gram of dry powder.

-

Expert Tip: Do not use gravity flow alone; apply gentle vacuum to ensure efficient removal of hydrolysis products. Do not let the gel dry out (crack).

-

Phase 2: Ligand Coupling

Goal: Covalently attach the protein to the matrix.

-

Dissolve the ligand in the Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).[2][9]

-

Quickly wash the gel with a small volume of Coupling Buffer (to adjust pH) and immediately transfer to the ligand solution.

-

Ratio: Use a 1:2 ratio of gel to buffer (e.g., 5 mL gel in 10 mL ligand solution) to ensure good mixing.

-

-

Incubation: Rotate the mixture end-over-end.

-

Option A (Standard): 2 hours at Room Temperature (20–25°C).

-

Option B (Sensitive Proteins): Overnight (16 hours) at 4°C.

-

Caution: Do not use a magnetic stir bar, as it grinds the agarose beads, generating fines that clog columns.

-

Phase 3: Blocking Residual Active Groups

Goal: Cap remaining cyanate esters to prevent non-specific binding of sample later.

-

Drain the coupling buffer (Save this! Measure

to calculate coupling efficiency). -

Transfer the gel to Blocking Buffer (1 M Ethanolamine, pH 8.0).

-

Incubate for 2 hours at Room Temperature or overnight at 4°C.

Phase 4: Washing Cycle

Goal: Remove non-covalently bound protein via alternating pH cycles.

-

Wash with High pH Buffer (Tris, pH 8.0) followed by Low pH Buffer (Acetate, pH 4.0).

-

Repeat this cycle at least 3 times .

-

Reasoning: This expands and contracts the agarose pores, washing out "trapped" but unbound ligand.

-

Diagram 2: Experimental Workflow

Figure 2: Step-by-step workflow for CNBr immobilization. Color-coded clusters indicate distinct experimental phases.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, perform the following calculation:

Coupling Efficiency (%) =

- : Absorbance (280nm) of the ligand solution before adding to the gel.

- : Absorbance (280nm) of the supernatant collected after the coupling step (Phase 3, Step 1).

Success Criteria: A typical yield for CNBr coupling is 80–95% . If yield is <70%, check the pH of the coupling buffer and the age of the activated powder.

Troubleshooting & Limitations

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Hydrolysis of active groups | Ensure wash with 1 mM HCl is cold and rapid. Do not allow gel to sit in neutral buffer before adding ligand. |

| Low Coupling Yield | Amine contamination | Ensure ligand was dialyzed thoroughly to remove Tris or Glycine. |

| Ligand Leakage | Instability of Isourea bond | CNBr bonds slowly leak over time.[2] For critical pharmaceutical applications where zero leakage is required, consider NHS-activated Sepharose. |

| Non-specific Binding | Ion exchange effect | The isourea bond is positively charged.[1][4] Increase salt (0.5 M NaCl) in binding buffers during chromatography to suppress ionic interactions. |

References

-

Axén, R., Porath, J., & Ernback, S. (1967). Chemical coupling of peptides and proteins to polysaccharides by means of cyanogen halides.[11][12] Nature, 214(5095), 1302–1304.[12] [Link]

-

Cytiva. (n.d.).[13] Affinity Chromatography Handbook, Vol. 1: Antibodies. Retrieved from [Link]

-

Cuatrecasas, P. (1970). Protein purification by affinity chromatography: Derivatizations of agarose and polyacrylamide beads. Journal of Biological Chemistry, 245(12), 3059–3065. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cellmosaic.com [cellmosaic.com]

- 4. bio-rad.com [bio-rad.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 9. cytiva-delivery.sitecorecontenthub.cloud [cytiva-delivery.sitecorecontenthub.cloud]

- 10. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Chemical coupling of peptides and proteins to polysaccharides by means of cyanogen halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytiva CNBr-Activated Sepharose 4 Fast Flow Affinity Media 10 g | Buy Online | Cytiva | Fisher Scientific [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete CNBr Cleavage at Met-Ser/Thr Sites

Case ID: CNBr-Met-Ser-Resistance Status: Open Ticket Assigned Specialist: Senior Application Scientist, Protein Chemistry Division

Executive Summary & Diagnostic Overview

The Issue: You are observing incomplete fragmentation of your protein target after Cyanogen Bromide (CNBr) treatment. Despite standard conditions (70% Formic Acid or TFA), specific peptide bonds remain intact, complicating mass spectrometry (MS) mapping or purification of fusion protein domains.

The Diagnosis: If your sequence analysis reveals a Methionine-Serine (Met-Ser) or Methionine-Threonine (Met-Thr) bond at the uncleaved site, you are encountering a well-documented chemical resistance phenomenon. While standard CNBr cleavage yields are typically >90%, Met-Ser and Met-Thr bonds often exhibit yields <40% due to side-chain interference.

Immediate Action Required: Do not simply increase reaction time or temperature; this often degrades the protein without improving specific cleavage. You must switch to a Modified High-Solubility/High-Water Protocol to overcome the kinetic trap caused by the neighboring hydroxyl group.

Technical Troubleshooting Guide (Q&A)

Q1: How do I confirm that Met-Ser/Thr resistance is the root cause?

A: Analyze your LC-MS data.

-

Standard Cleavage: You expect a C-terminal Homoserine Lactone (Hsl) on the N-terminal fragment and a free amine on the C-terminal fragment.

-

Incomplete Cleavage: You will observe a mass peak corresponding to the uncleaved parent peptide (Met intact) or a modified uncleaved species where Met has converted to Homoserine (Hse) without breaking the peptide bond (O-peptidyl-homoserine).

-

Check the Sequence: Map the uncleaved sites. If they align exclusively with ...M-S... or ...M-T... motifs, the resistance mechanism is confirmed.

Q2: Why does the Ser/Thr residue prevent cleavage?

A: The mechanism of CNBr cleavage relies on the formation of a cyclic iminolactone intermediate.

-

Standard Mechanism: The sulfur of Met attacks CNBr, forming a cyanosulfonium salt. The carbonyl oxygen of the Met residue then attacks the sulfur-carbon, forming a five-membered iminolactone ring, which hydrolyzes to cleave the peptide bond.

-

The Interference: The

-hydroxyl group of Serine or Threonine acts as a competing nucleophile or stabilizes the intermediate. It can attack the iminolactone or the cyanosulfonium species, potentially forming a stable oxazoline or O-peptidyl-homoserine structure that resists final hydrolysis, effectively "locking" the peptide bond.

Q3: Can I just add more CNBr?

A: No. Adding excess CNBr (beyond the standard 100-fold molar excess) rarely solves Met-Ser resistance and increases the risk of non-specific cleavage, particularly at acid-labile Asp-Pro bonds or oxidation of Trp/Tyr residues.

Mechanistic Visualization

The following diagram illustrates the standard cleavage pathway versus the interference caused by the Ser/Thr hydroxyl group.

Figure 1: Mechanistic divergence in CNBr cleavage. The presence of a

Optimized Experimental Protocols

For Met-Ser/Thr sites, the standard 70% Formic Acid protocol is insufficient. Two optimized approaches are recommended. Protocol A is the gold standard for difficult fusion proteins (e.g., OmpX-Om14).

Protocol A: The Urea/HCl/Acetonitrile Method (Gupta et al.)

Best for: Insoluble membrane proteins or stubborn Met-Ser sites.

Rationale: The inclusion of Urea denatures the protein to expose the Met-Ser bond, while Acetonitrile (ACN) modulates the dielectric constant, and HCl provides the proton source without the aggressive dehydration of high-concentration formic acid.

| Reagent | Concentration | Role |

| Urea | 8.0 M | Chaotropic agent; exposes buried Met-Ser bonds. |

| HCl | 0.1 N - 1.0 N | Acid catalyst; milder than 70% Formic Acid. |

| Acetonitrile | 40% (v/v) | Solubilizer; improves cleavage kinetics.[1] |

| CNBr | 100-fold excess | Cleavage reagent.[2][3] |

Step-by-Step Workflow:

-

Solubilization: Dissolve the protein/peptide in 8M Urea containing 0.1 N HCl . Ensure the protein concentration is approx. 1–5 mg/mL.

-

Add Organic Modifier: Add Acetonitrile to a final concentration of 40% (v/v) .

-

Note: If precipitation occurs, reduce ACN to 20% or substitute with Guanidine HCl (6M) and trace ACN.

-

-

CNBr Addition: Add solid CNBr or a concentrated stock (in ACN) to achieve a 100-fold molar excess over Methionine residues.

-

Safety: Perform in a fume hood. CNBr is highly toxic and volatile.

-

-

Incubation: Incubate at Room Temperature (25°C) for 1.5 to 2 hours in the dark.

-

Critical: Do not incubate for >16 hours as this promotes side reactions without improving Met-Ser cleavage.

-

-

Termination: Dilute with 5-10 volumes of water and lyophilize immediately to remove CNBr and acid.

Protocol B: The High-Water/Low-Acid Method (Kaiser & Metzka)

Best for: Soluble peptides where harsh denaturants (Urea) are undesirable.

Rationale: Increasing the water concentration favors the hydrolysis of the iminolactone intermediate over the side-reactions involving the Ser/Thr hydroxyl group.

-

Solvent: Prepare 30% Formic Acid (instead of the standard 70%). Alternatively, use 0.1% TFA in water.

-

Reaction: Add CNBr (100-fold excess).

-

Incubation: Incubate for 18–24 hours at room temperature in the dark.

-

Note: This method is slower but often yields higher cleavage at Met-Ser sites compared to 70% Formic Acid.

Side Reaction Management

Even with optimized cleavage, you must manage the post-cleavage products for accurate analysis.

Homoserine Lactone (Hsl) vs. Homoserine (Hse) Equilibrium

After cleavage, the C-terminal Methionine converts to Homoserine Lactone (Hsl).[4]

-

Problem: Hsl is unstable and slowly hydrolyzes to Homoserine (Hse) in aqueous buffers, creating "doublets" in Mass Spec (Mass difference of -18 Da for Lactone).

-

Solution: Force the equilibrium to a single species before analysis.

-

To Hsl (Lactone): Incubate in anhydrous TFA for 1 hour at 25°C.

-

To Hse (Open Acid): Incubate in dilute ammonium hydroxide (pH 10) or basic buffer for 1-2 hours.

-

Methionine Oxidation

-

Symptom: No cleavage occurs at a specific Met site.[5]

-

Cause: Methionine Sulfoxide (Met-SO) does not react with CNBr.

-

Fix: Pre-treat the sample with a reducing agent (e.g., 5% mercaptoethanol) prior to CNBr addition, or ensure all solvents are degassed and the reaction is performed under Nitrogen/Argon.

Troubleshooting Decision Tree

Use this logic flow to resolve low cleavage yields.

Figure 2: Decision matrix for diagnosing and resolving incomplete CNBr cleavage.

References

-

Kaiser, R. & Metzka, L. (1999).[1][6] Enhancement of Cyanogen Bromide Cleavage Yields for Methionyl-Serine and Methionyl-Threonine Peptide Bonds.[1][7][8] Analytical Biochemistry, 266(1), 1-8.[6][8]

-

Gupta, A., Chaturvedi, D., & Mahalakshmi, R. (2012).[1] Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion.[1] International Review of Biophysical Chemistry, 3(5), 147-153.

-

Gross, E. & Witkop, B. (1962).[6] Non-enzymatic Cleavage of Peptide Bonds: The Methionine Residues in Bovine Pancreatic Ribonuclease. Journal of Biological Chemistry, 237, 1856-1860.[6]

-

Crimmins, D.L. et al. (2005). Chemical Cleavage of Proteins in Solution. Current Protocols in Protein Science, Chapter 11, Unit 11.4.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]

- 3. Cleavage at met-x bonds by cyanogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Why doesn't cyanogen bromide cleave on the C-side of cysteine? | Filo [askfilo.com]

- 6. Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion | Gupta | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]

- 7. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting partial protein digestion with CNBr-13C

Topic: Troubleshooting Partial Digestion & Optimization of Isotope-Labeled Cleavage

Welcome to the Advanced Proteomics Support Hub. Product: Cyanogen Bromide-13C (CNBr-13C) Application: Sequence-specific cleavage at Methionine (Met) residues for quantitative proteomics and NMR structural studies.

Executive Summary: The "High-Stakes" Reagent

Using CNBr-13C introduces a critical constraint compared to standard CNBr: Cost and Reagent Conservation. Unlike standard CNBr, where a 500-fold excess is trivial, 13C-labeled reagents require precise stoichiometry.

Partial digestion is the most common failure mode, leading to complex mass spectra (missed cleavages) and wasted isotopic label. This guide addresses the three root causes of partial digestion: Chemical Modification (Oxidation) , Steric/Solubility Issues , and Sequence-Specific Resistance.

Module 1: Pre-Reaction Diagnostics (The "Is it the Sample?" Phase)

Q1: I am seeing significant uncleaved Methionine in my Mass Spec data, even with excess CNBr. Why?

Diagnosis: The most likely culprit is Methionine Oxidation . Mechanism: CNBr specifically attacks the sulfur atom of the Methionine thioether.[1] If the sulfur is oxidized to Methionine Sulfoxide (MetSO), the nucleophilic attack cannot occur, and cleavage is impossible. Verification: Check your MS data for a mass shift of +16 Da on Methionine-containing peptides. If you see this shift, your starting material is oxidized.

Corrective Action: The "Reset" Protocol You must reduce MetSO back to Met before adding CNBr-13C.

-

Reagent: N-methylmercaptoacetamide (MMA) or dilute Mercaptoethanol.

-

Condition: Incubate protein in 10% acetic acid with 1-2% reducing agent for 12–24 hours at 37°C prior to the CNBr step.

-

Note: Standard SDS-PAGE reducing agents (DTT/BME) in sample buffer are often insufficient to reverse MetSO completely if the protein is aged or lyophilized improperly.

Q2: My protein aggregates immediately upon adding the digestion buffer. How do I fix this?

Diagnosis: Solvent incompatibility leading to Steric Inaccessibility . Context: The standard protocol uses 70% Formic Acid.[2] While excellent for solubilizing many peptides, it causes hydrophobic membrane proteins to aggregate. If the CNBr cannot physically reach the Met residues buried in the aggregate, digestion will be partial.

Corrective Action: The Chaotropic Switch Abandon the 70% Formic Acid method for hydrophobic targets.

-

Alternative Solvent: 6M Guanidine-HCl in 0.1M HCl.

-

Why: Guanidine is a powerful denaturant that keeps hydrophobic domains linear and accessible. The acidic environment (0.1M HCl) maintains the low pH required for the CNBr mechanism without inducing precipitation.

Module 2: Reaction Optimization (The "Is it the Protocol?" Phase)

Q3: I have a Met-Ser or Met-Thr sequence that refuses to cleave. Is my reagent bad?

Diagnosis: No, this is a known chemical limitation called Side-Chain Interference .

Mechanism: The

Corrective Action: Extended Hydrolysis

-

Time: Increase reaction time from 18 hours to 24–30 hours .

-

Acid Concentration: Lower the acid concentration slightly (e.g., 50% Formic Acid instead of 70%). Some literature suggests that higher water content helps stabilize the transition state for Met-Ser/Thr bonds, though solubility must be monitored.

Q4: My MS spectra show "doublets" for every peptide. Is the 13C label impure?

Diagnosis: This is likely Lactone-Acid Equilibrium , not an impurity. Mechanism: The cleavage product is C-terminal Homoserine Lactone (HSL) .[1][3] However, HSL is in equilibrium with open-chain Homoserine (Hse) .

-

HSL: Closed ring (Mass = X).

-

Hse: Open chain (Mass = X + 18 Da water). This creates a split signal (doublet) separated by 18 Da, diluting your signal intensity.

Corrective Action: Force the Equilibrium

-

Option A (Lactonization): Treat the digest with anhydrous Trifluoroacetic Acid (TFA) at 25°C for 1 hour before drying. This forces the ring closed (HSL form).

-

Option B (Hydrolysis): Treat with dilute ammonium hydroxide (pH 10) briefly. This forces the ring open (Hse form).

-

Recommendation: For MS quantitation, Option A is usually cleaner, but HSL is more reactive.

Module 3: Visualizing the Workflow & Mechanism

Figure 1: The "High-Fidelity" CNBr-13C Workflow

A decision tree to prevent wasting expensive isotope reagents.

Caption: Workflow for optimizing CNBr-13C digestion. Note the critical decision points for Oxidation (Red) and Solubility (Green) prior to adding the expensive reagent.

Figure 2: The Cleavage Mechanism & 13C Labeling

Understanding where the label ends up.

Caption: Mechanistic pathway. The 13C atom from CNBr is incorporated into the iminolactone intermediate, which hydrolyzes to the final Homoserine Lactone (HSL).

Module 4: Standardized Protocol

Protocol: High-Efficiency CNBr-13C Digestion Use this protocol for high-value samples to minimize partial digestion.

| Parameter | Specification | Notes |

| Protein Quantity | 100 µg - 1 mg | Lyophilized and salt-free preferred. |

| Solvent | 70% Formic Acid (Standard) OR 6M Guanidine-HCl / 0.1N HCl (Hydrophobic) | De-gas solvents with Nitrogen to prevent oxidation. |

| Reagent Ratio | 100:1 (CNBr : Met residues) | For 13C reagents, calculate precisely. Do not use the "crystal" estimation method. |

| Atmosphere | Nitrogen or Argon Overlay | CRITICAL: Oxygen promotes side reactions. |

| Incubation | 18–24 Hours @ 20°C–25°C | Perform in the DARK (foil wrap). |

| Termination | Dilute 1:10 with water, then lyophilize. | Do not use heat to evaporate. |

Step-by-Step:

-

Solubilization: Dissolve protein in the chosen solvent. Ensure the solution is clear. If hazy, switch to Guanidine protocol.

-

Reagent Addition: Add CNBr-13C (dissolved in Acetonitrile or Formic acid) to achieve 100-fold molar excess over Methionine residues.

-

Purge: Gently blow N2 gas over the headspace for 30 seconds and cap tightly.

-

Digestion: Wrap tube in foil. Incubate at Room Temp (20-25°C) for 24 hours.

-

Quenching: Add 10 volumes of HPLC-grade water. Freezing the sample immediately and lyophilizing is the best way to remove excess CNBr and acid.

References

-

Gross, E., & Witkop, B. (1962). Nonenzymatic Cleavage of Peptide Bonds: The Methionine Residues in Bovine Pancreatic Ribonuclease. Journal of Biological Chemistry, 237(6), 1856–1860.

-

Kaiser, R., & Metzka, L. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds.[4] Analytical Biochemistry, 266(1), 1–8.[4]

-

Crimmins, D. L., et al. (2005). Chemical cleavage of proteins in solution.[2][5][6][7][8] Current Protocols in Protein Science, Chapter 11, Unit 11.4.

-

Simpson, R. J. (2004). Purification and Analysis of Recombinant Proteins (Chapter 10: Chemical Cleavage of Proteins). Cold Spring Harbor Laboratory Press.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lclane.net [lclane.net]

- 3. A new chemical approach to differentiate carboxy terminal peptide fragments in cyanogen bromide digests of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Dual Challenge of Isotope Precision and Safety

Technical Support Center: Cyanogen Bromide-13C (

Status: Operational

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Subject: Safe Handling, Optimization, and Disposal of

Welcome to the technical guide for

Unlike standard reagents,

Module 1: Pre-Experiment & Handling Protocols

Q: The reagent arrived on dry ice. Can I open it immediately to weigh out my aliquot? A: Absolutely NOT. Opening a cold bottle of CNBr exposes it to atmospheric moisture. Condensation immediately hydrolyzes CNBr, releasing HBr and HCN gas.

-

The Protocol: Place the sealed container in a desiccator within a fume hood and allow it to reach room temperature (approx. 3 hours). This prevents water condensation inside the expensive isotope vial.

Q: I need to transfer 50 mg for a protein cleavage. What is the safest weighing method? A: Use the "Closed-Vessel Difference" method. Do not use open weigh boats. CNBr sublimes at room temperature, creating an inhalation hazard and isotope loss.

-

Tare a sealable glass vial (with septum cap).

-

Add approximate amount of

in the hood. -

Seal immediately.

-

Weigh the sealed vial outside the hood.

-

Calculate mass by difference.

Q: Which solvent should I use? A: Anhydrous organic solvents or 70% Formic Acid (fresh). For synthesis, use anhydrous acetonitrile or THF. For protein cleavage, 70% formic acid is standard.[1]

-

Critical Note: Avoid "aged" formic acid. Formic acid can slowly esterify or degrade; verify concentration to ensure efficient cleavage.

Module 2: Experimental Troubleshooting (Protein Cleavage)

Q: My

-

Solution: Pre-incubate your sample with a reducing agent (e.g.,

-mercaptoethanol or DTT) prior to adding

Q: I see "scrambled" signals in my NMR data. Is the reagent unstable? A: It is likely acid-catalyzed side reactions. While acidic conditions are necessary for the cleavage mechanism (formation of the homoserine lactone), excessively long exposure (>24 hours) or high temperatures can cause non-specific hydrolysis of peptide bonds or deamidation of Asn/Gln.

-

Optimization: Limit reaction time to 12–18 hours in the dark at room temperature.

Data Visualization: Cleavage Efficiency Matrix

| Variable | Optimal Condition | Consequence of Deviation |

| Solvent | 70% Formic Acid or 6M Guanidine HCl/0.1M HCl | Low Acid: Incomplete cleavage (mechanism requires protonation). |

| Atmosphere | Nitrogen/Argon (Inert) | Oxygen Present: Met oxidation; reduced yield. |

| Temperature | 20°C - 25°C (Dark) | >30°C: Non-specific cleavage; loss of volatile CNBr. |

| Stoichiometry | 100-fold molar excess over Met residues | Low Ratio: Incomplete reaction (equilibrium driven). |

Module 3: Waste Disposal & Deactivation (The "Kill" Step)

Q: Can I pour the reaction waste into the acid waste stream? A: FATAL ERROR. STOP IMMEDIATELY. Adding CNBr (cyanide source) to an acidic waste stream generates Hydrogen Cyanide (HCN) gas instantly.

-

The Rule: Cyanide waste must be Basic (pH > 10) before any disposal or quenching occurs.

Q: How do I quench the excess

Step-by-Step Quenching Protocol:

-

Segregate: Isolate all CNBr waste in a dedicated beaker in the fume hood.

-

Basify: Slowly add 1M NaOH (Sodium Hydroxide) until pH > 10. (Check with pH paper).

-

Oxidize: SLOWLY add Sodium Hypochlorite (commercial bleach) to the basic solution.

-

Wait: Allow to stand for 24 hours in the hood.

-

Test: Use starch-iodide paper. It should turn blue (indicating excess oxidant/bleach). If not, add more bleach.

-

Dispose: Label as "Deactivated Cyanide Waste" according to local EHS regulations.

Module 4: Process Visualization

Workflow 1: The Safety Logic Gate

This diagram illustrates the critical decision points where safety failures most often occur.

Caption: Decision tree for CNBr waste disposal. Note the critical loop: pH must be >10 before oxidant addition to avoid gas generation.

Module 5: Emergency Response FAQ

Q: A vial of

-

Alert: Shout "Cyanide Spill" to alert labmates.

-

Evacuate: Clear the immediate area.

-

Do NOT use water: Water causes hydrolysis and HCN gas release.

-

PPE: Do not attempt cleanup without a self-contained breathing apparatus (SCBA) unless the spill is minor (<100mg) and contained entirely within a high-flow fume hood.

-

Neutralize: Cover the spill with dry lime (CaO) or soda ash to absorb and basify, then carefully sweep into a container for quenching (see Module 3).

References

-

Sigma-Aldrich (Merck). Safety Data Sheet: Cyanogen Bromide.

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Safety Summaries: Cyanide Salts and Complexes." National Academies Press (2011).

-

Simpson, R. J. Cleavage of Proteins at Methionyl Residues Using Cyanogen Bromide. Cold Spring Harbor Protocols (2010).

-

Fontana, A., & Gross, E. Fragmentation of Polypeptides by Chemical Methods. In: Practical Protein Chemistry - A Handbook. (Ed. A. Darbre).

Sources

Technical Guide: Minimizing Formylation in CNBr/Formic Acid Cleavage

Introduction

Cyanogen Bromide (CNBr) cleavage is a cornerstone of protein chemistry, offering high specificity for Methionine (Met) residues. However, the standard solvent—70-80% Formic Acid—introduces a critical chemical conflict. While it provides the acidity required for cleavage and the solvency for hydrophobic proteins (e.g., membrane proteins), it simultaneously acts as a reactive formylating agent.

This guide addresses the "Formylation Trap": the esterification of Serine (Ser) and Threonine (Thr) hydroxyls and the N-formylation of amine groups. These modifications add +28 Da mass shifts, complicating mass spectrometry (MS) data and reducing peptide mapping coverage.

Module 1: The Mechanism of Action & Error

To control the reaction, one must understand the competing pathways. CNBr cleavage relies on the nucleophilic attack of the Met sulfur on the cyanide carbon. However, in high concentrations of formic acid, a secondary Fisher esterification occurs.

Mechanistic Pathway Diagram

Figure 1: The competing pathways in a standard CNBr reaction. While acid facilitates cleavage, it simultaneously drives equilibrium toward O-formylation of hydroxyl groups.

Module 2: Optimized Experimental Protocol

Core Philosophy: It is often chemically difficult to prevent formylation completely without compromising solubility or cleavage efficiency. Therefore, the most robust strategy is Optimization followed by Reversal .

Step-by-Step Workflow

-

Solubilization (The Critical Balance):

-

Dissolve protein in 70% Formic Acid .

-

Note: Avoid going higher than 80%; higher concentrations exponentially increase esterification rates without significantly improving Met cleavage.

-

Alternative: If the protein is soluble, 0.1M HCl can be used to avoid formylation entirely, but this is rarely effective for hydrophobic targets.

-

-

Cleavage Reaction:

-

Add CNBr (100-fold molar excess over Met residues).

-

Incubation: Perform at Room Temperature (20-25°C) for 12-16 hours in the DARK .

-

Why Dark? Prevents non-specific photo-oxidation of Tryptophan.

-

Why RT? Heating (e.g., 37°C) accelerates formylation significantly more than it accelerates cleavage.

-

-

Termination & Lyophilization:

-

Dilute reaction 10-fold with water (reduces acid concentration immediately).

-

Lyophilize to dryness. This removes the bulk of the acid and excess CNBr.

-

-

The "Fix": Deformylation (Mandatory Step):

-

This step hydrolyzes the unstable formate esters (O-formyl) back to native hydroxyls.

-

Resuspend the dried peptide mixture in 50-100 mM Ammonium Bicarbonate (pH 8.0 - 8.5) .

-

Incubate at 37°C for 2 hours .

-